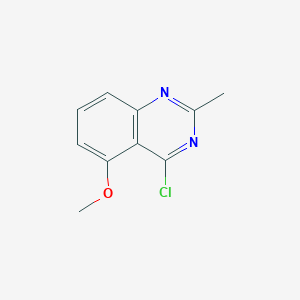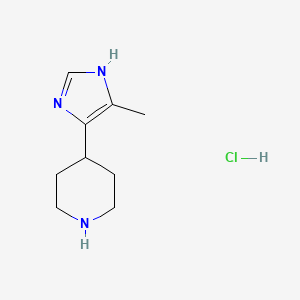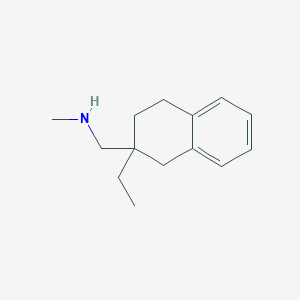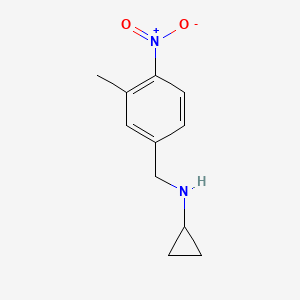
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol This compound features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a methyl group and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine typically involves the following steps:
Nitration of Toluene: The starting material, toluene, undergoes nitration to form 4-nitrotoluene.
Formation of 3-Methyl-4-nitrobenzyl Bromide: 4-Nitrotoluene is then brominated to form 3-methyl-4-nitrobenzyl bromide.
Cyclopropanation: The final step involves the reaction of 3-methyl-4-nitrobenzyl bromide with cyclopropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as halides, alcohols, or thiols under basic or acidic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Reduction: 3-Methyl-4-aminobenzylcyclopropanamine.
Substitution: Depending on the nucleophile, products such as 3-methyl-4-nitrobenzyl halides, ethers, or thioethers.
Oxidation: 3-Methyl-4-nitrobenzoic acid or 3-methyl-4-nitrobenzaldehyde.
Scientific Research Applications
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its amine and nitro functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorobenzyl)cyclopropanamine: Similar structure but with dichloro substitution instead of methyl and nitro groups.
N-(3-Methyl-4-aminobenzyl)cyclopropanamine: Reduction product of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine.
N-(3-Methyl-4-nitrobenzyl)cyclopropylamine: Similar structure but with a different amine substitution.
Uniqueness
This compound is unique due to the presence of both a nitro group and a cyclopropane ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[(3-methyl-4-nitrophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C11H14N2O2/c1-8-6-9(7-12-10-3-4-10)2-5-11(8)13(14)15/h2,5-6,10,12H,3-4,7H2,1H3 |
InChI Key |
FIAGZXBARWZFHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


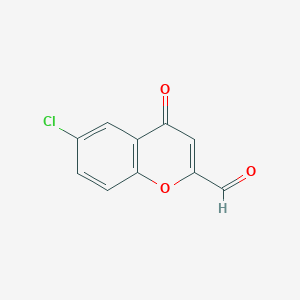
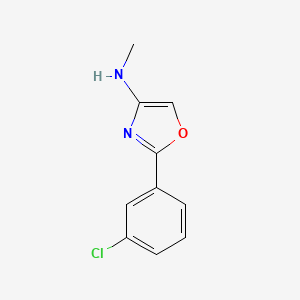
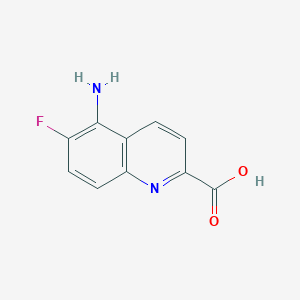

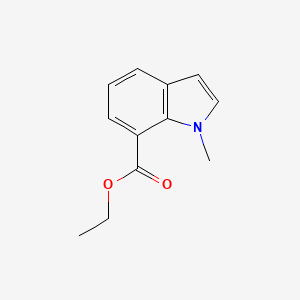
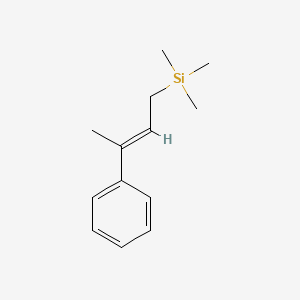

![2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B11896928.png)

